REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9]C(=O)OC(C)(C)C>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH2:9]
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Name
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|
Quantity
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7.2 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)C)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
most of trifluoroacetic acid was evaporated under vacuum
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Type
|
ADDITION
|
Details
|
The residue was diluted with CH2Cl2
|
Type
|
ADDITION
|
Details
|
poured into a slurry of solid Na2CO3 in CH2Cl2
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Type
|
ADDITION
|
Details
|
The resulting slurry was carefully treated with EtOAc
|
Type
|
TEMPERATURE
|
Details
|
to increase product solubility
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
the product washed off with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated under vacuum
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |